molecular formula C19H21BrN2O4 B11559260 N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11559260
M. Wt: 421.3 g/mol
InChI Key: USKGETMFJJIWIQ-UFFVCSGVSA-N
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Description

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is an organic compound with a complex structure that includes bromine, ethoxy, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding hydrazine derivative using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as bromine and hydroxy groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, ethoxy, and hydroxy groups in the same molecule provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H21BrN2O4/c1-4-25-16-9-14(8-15(20)18(16)24)10-21-22-17(23)11-26-19-12(2)6-5-7-13(19)3/h5-10,24H,4,11H2,1-3H3,(H,22,23)/b21-10+

InChI Key

USKGETMFJJIWIQ-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)Br)O

Origin of Product

United States

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